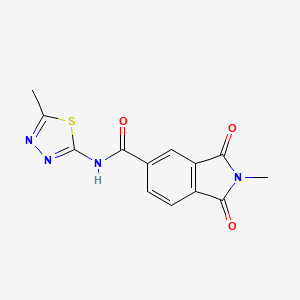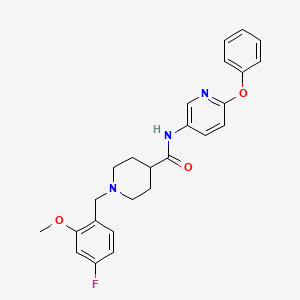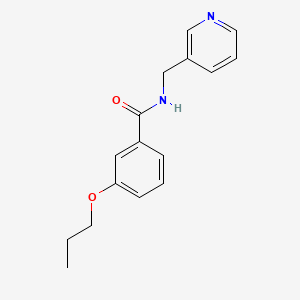![molecular formula C16H16ClN3O3 B4885147 N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide](/img/structure/B4885147.png)
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide, also known as C646, is a small molecule inhibitor that targets the histone acetyltransferase (HAT) protein, p300/CBP-associated factor (PCAF). HATs are enzymes that catalyze the transfer of an acetyl group from acetyl-CoA to lysine residues on histones and other proteins, leading to changes in chromatin structure and gene expression. C646 has been shown to inhibit PCAF-mediated histone acetylation and gene expression in vitro and in vivo, making it a valuable tool for studying the role of HATs in various biological processes.
作用机制
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide exerts its inhibitory effects on PCAF by binding to the catalytic domain of the protein, thereby preventing the transfer of acetyl groups to lysine residues on histones and other proteins. This leads to alterations in chromatin structure and gene expression, ultimately resulting in changes in cellular behavior.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects, depending on the cell type and context in which it is used. For example, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, as well as to inhibit the production of pro-inflammatory cytokines in immune cells. Additionally, this compound has been shown to regulate adipogenesis and insulin sensitivity in adipocytes, as well as to modulate the differentiation of stem cells.
实验室实验的优点和局限性
One major advantage of using N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide in lab experiments is its specificity for PCAF, which allows researchers to selectively inhibit the activity of this HAT without affecting other HATs or related enzymes. Additionally, this compound is relatively easy to synthesize and has been extensively characterized in vitro and in vivo, making it a well-established tool for studying the role of HATs in various biological processes. However, one limitation of using this compound is its potential off-target effects, which can lead to unintended consequences in some experimental systems.
未来方向
There are several potential future directions for research involving N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide. One area of interest is the development of more potent and selective inhibitors of PCAF, which could provide even greater insight into the role of this HAT in various biological processes. Additionally, further studies are needed to elucidate the specific mechanisms by which this compound exerts its effects on cellular behavior, as well as to identify potential therapeutic applications of this compound in the treatment of cancer, inflammation, and metabolic disorders. Finally, the use of this compound in combination with other drugs or therapeutic agents may provide a novel approach to targeting specific cellular pathways and improving treatment outcomes in various diseases.
合成方法
The synthesis of N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide involves several steps, including the coupling of 4-chloro-2-nitroaniline with 4-methylbenzoyl chloride to form N-(4-chloro-2-nitrophenyl)-4-methylbenzamide, followed by the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The final step involves the coupling of the amino group with 2-bromoethylamine hydrobromide to form this compound.
科学研究应用
N-{2-[(4-chloro-2-nitrophenyl)amino]ethyl}-4-methylbenzamide has been used extensively in scientific research to investigate the role of HATs in various biological processes, including cancer, inflammation, and metabolism. For example, this compound has been shown to inhibit the growth of several cancer cell lines in vitro and in vivo by suppressing the expression of oncogenic genes. Additionally, this compound has been used to study the role of HATs in the regulation of adipogenesis and insulin resistance, as well as in the modulation of immune responses.
属性
IUPAC Name |
N-[2-(4-chloro-2-nitroanilino)ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3/c1-11-2-4-12(5-3-11)16(21)19-9-8-18-14-7-6-13(17)10-15(14)20(22)23/h2-7,10,18H,8-9H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOIBGZOPQDZNLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCNC2=C(C=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]-3-(3-nitrophenyl)acrylamide](/img/structure/B4885070.png)

![4-{[(4-sec-butylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4885085.png)
![1-({5-[(4-chloro-2-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-methylpiperazine](/img/structure/B4885088.png)
![1-bromo-3-[4-(3-ethoxyphenoxy)butoxy]benzene](/img/structure/B4885091.png)
![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-N-methyltetrahydro-2H-pyran-4-amine](/img/structure/B4885099.png)
![5-{[(4-methylphenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4885106.png)
![2-[(5-ethyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-2-pyrimidinylacetamide](/img/structure/B4885108.png)

![[(3-benzyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B4885129.png)


![ethyl 3-[2-(cyclohexylamino)-2-oxoethyl]-7-cyclopropyl-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4885143.png)
![3-chloro-N-cyclopentyl-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4885149.png)